

An In-depth Technical Guide to DPM-1001 (CAS number 1471172-27-6)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	DPM-1001
CAS No.:	1471172-27-6
Cat. No.:	B607195

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 is a novel small molecule demonstrating significant therapeutic potential in preclinical models of metabolic and genetic disorders. Identified as a potent, non-competitive, and orally bioavailable inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), **DPM-1001** also possesses a remarkable and highly specific copper-chelating ability.[1][2][3] This dual mechanism of action positions **DPM-1001** as a promising candidate for the treatment of type 2 diabetes, obesity, and Wilson's disease. This guide provides a comprehensive overview of the technical details surrounding **DPM-1001**, including its mechanism of action, key preclinical findings, and detailed experimental protocols.

Chemical and Physical Properties

DPM-1001, with the IUPAC name methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, is a synthetic sterol-based compound.[1] Unlike its

analog, trodusquemine (MSI-1436), **DPM-1001** is a neutral molecule, a characteristic that likely contributes to its oral bioavailability.[1]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Mechanism of Action

DPM-1001 exhibits a unique dual mechanism of action, targeting both enzymatic signaling and metal ion homeostasis.

PTP1B Inhibition and Enhanced Insulin/Leptin Signaling

PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, as well as the leptin receptor-associated Janus kinase 2 (JAK2), PTP1B attenuates these crucial metabolic signals. **DPM-1001** acts as a potent, non-competitive inhibitor of PTP1B.[1] This inhibition leads to enhanced phosphorylation within the insulin and leptin signaling cascades, thereby improving glucose homeostasis and promoting satiety.[1]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

DPM-1001 Inhibition of PTP1B in Insulin and Leptin Signaling.

Copper Chelation

In addition to its enzymatic inhibition, **DPM-1001** is a potent and highly selective chelator of copper ions.[2][3] This property is central to its therapeutic potential in Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the liver and brain due to mutations in the ATP7B copper transporter.[4] **DPM-1001** binds to excess copper, facilitating its excretion from the body.[3] Interestingly, the copper-chelating activity of **DPM-1001** also enhances its potency as a PTP1B inhibitor.[2]

Preclinical Efficacy

DPM-1001 has demonstrated significant efficacy in various preclinical animal models.

Diet-Induced Obesity and Type 2 Diabetes

In a mouse model of diet-induced obesity, oral or intraperitoneal administration of **DPM-1001** (5 mg/kg, once daily for 50 days) led to a significant reduction in body weight, with weight loss observed within 5 days of treatment.[5] The compound also improved glucose tolerance and insulin sensitivity in these animals.[5]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Wilson's Disease

In the toxic milk mouse model of Wilson's disease, treatment with **DPM-1001** resulted in a significant reduction of copper levels in both the liver and the brain.[3] The compound was shown to promote the excretion of excess copper through the feces.[3] Furthermore, **DPM-1001** treatment ameliorated hepatic complications associated with the disease.[3]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Experimental Protocols

The following are detailed methodologies for key experiments involving **DPM-1001**.

Synthesis of **DPM-1001**

While a detailed step-by-step synthesis protocol is not publicly available, the synthesis of **DPM-1001**, a steroidal derivative, can be conceptually outlined. The process would involve the strategic modification of a steroid core, likely involving protection/deprotection of hydroxyl groups, followed by coupling reactions to introduce the aminobutyl-pyridin-2-ylmethylamino side chain. Purification is typically achieved through column chromatography.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Conceptual Synthesis Workflow for **DPM-1001**.

PTP1B Inhibition Assay

The inhibitory activity of **DPM-1001** against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

- Recombinant human PTP1B enzyme
- Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2 mM DTT)
- p-Nitrophenyl phosphate (pNPP)
- **DPM-1001**
- Stop Solution (e.g., 1 M NaOH)

- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **DPM-1001** in the assay buffer.
- In a 96-well plate, add the **DPM-1001** dilutions to the respective wells. Include control wells with buffer/solvent only.
- Add the PTP1B enzyme solution to each well and pre-incubate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the pNPP substrate solution to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding the stop solution.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percent inhibition for each concentration of **DPM-1001** and determine the IC50 value.

In Vivo Efficacy in Diet-Induced Obese Mice

Animal Model:

- Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. Control mice are fed a standard chow diet.

Drug Administration:

- **DPM-1001** is formulated for either oral gavage or intraperitoneal (IP) injection. A common vehicle for in vivo studies is a solution of DMSO, PEG300, Tween-80, and saline.[5]
- Mice are treated daily with **DPM-1001** (e.g., 5 mg/kg) or vehicle control for the duration of the study.[5]

Assessments:

- **Body Weight and Food Intake:** Monitored regularly throughout the study.
- **Glucose Tolerance Test (GTT):** After a fasting period (e.g., 6 hours), mice are administered a glucose bolus (e.g., 2 g/kg, orally or IP). Blood glucose levels are measured at baseline and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
- **Insulin Tolerance Test (ITT):** Following a short fast (e.g., 4-6 hours), mice are injected with insulin (e.g., 0.75 U/kg, IP). Blood glucose is measured at baseline and at specified intervals (e.g., 15, 30, 45, 60 minutes) to assess insulin sensitivity.

In Vivo Efficacy in a Mouse Model of Wilson's Disease

Animal Model:

- The toxic milk mouse (C3He-Atp7btx-J) is a naturally occurring genetic model for Wilson's disease, carrying a mutation in the Atp7b gene that leads to copper accumulation.[3]

Drug Administration:

- **DPM-1001** is administered to toxic milk mice (e.g., 5 mg/kg, IP or orally) for a defined treatment period (e.g., 2 weeks).[3]

Assessments:

- **Tissue Copper Levels:** At the end of the treatment period, liver and brain tissues are collected. Copper concentrations are quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- **Histology:** Liver sections can be stained with rhodanine to visualize copper deposits and with H&E for morphological analysis.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Experimental Workflow for In Vivo Efficacy Studies of **DPM-1001**.

Future Directions

The compelling preclinical data for **DPM-1001** in models of type 2 diabetes, obesity, and Wilson's disease warrant further investigation. Future studies should focus on comprehensive toxicology and safety pharmacology assessments to support its progression into clinical trials. The dual mechanism of PTP1B inhibition and copper chelation may offer a unique therapeutic advantage, and further research into the interplay between these two functions could reveal novel biological insights. The development of **DPM-1001** represents a significant advancement in targeting PTP1B, a historically challenging drug target, and holds promise for new therapeutic strategies for a range of debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Oral Glucose Tolerance Test in Mouse \[protocols.io\]](#)
- 2. [Insulin tolerance test and random fed insulin test protocol \[whitelabs.org\]](#)

- [3. IP Glucose Tolerance Test in Mouse \[protocols.io\]](#)
- [4. Glucose Tolerance Test in Mice \[bio-protocol.org\]](#)
- [5. benchchem.com \[benchchem.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to DPM-1001 (CAS number 1471172-27-6)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607195#dpm-1001-cas-number-1471172-27-6\]](https://www.benchchem.com/product/b607195#dpm-1001-cas-number-1471172-27-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

